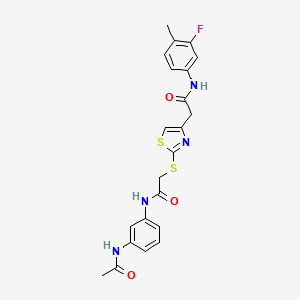

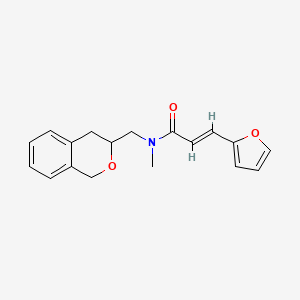

N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader category of chemicals with significant attention in scientific research due to their potential biological activities and applications in various fields. Thiazole and acetamide derivatives, for instance, have been synthesized and studied for their various biological properties, including anti-inflammatory and antimicrobial activities.

Synthesis Analysis

The synthesis of similar thiazole and acetamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through intermediates like hydrazides and thioamides, and often involving cyclocondensation reactions. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, showcasing the complex reaction schemes involved in producing such compounds (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Detailed molecular structure analysis is often carried out using spectroscopic methods, including 1H NMR, IR, and Mass spectra. These analyses confirm the chemical structures of synthesized compounds, providing insights into their molecular configurations and the arrangement of their functional groups. Studies like those conducted by Boechat et al. (2011) involve crystallographic analysis to elucidate the 3-D structure and intermolecular interactions of similar compounds (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of thiazole and acetamide derivatives includes their participation in various organic reactions, such as nucleophilic substitution and condensation reactions. These reactions are fundamental in modifying the chemical structure and enhancing the biological activity of these compounds. For instance, compounds synthesized by Fallah-Tafti et al. (2011) involved inhibitory activities against Src kinase, showcasing the reactivity of such molecules in biological contexts (Fallah-Tafti et al., 2011).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. These properties influence the compound's stability, formulation, and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of thiazole and acetamide derivatives, such as acidity (pKa), electrophilicity, and the presence of functional groups, significantly affect their biological activity and interactions with biological targets. Studies on their pKa values and charge transfer interactions, as investigated by Duran and Canbaz (2013), provide valuable insights into their chemical behavior in biological systems (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

Compounds with thiazole and thiadiazole moieties, similar in structure to the specified compound, have been synthesized and evaluated for their biological activities. For example, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their cytotoxic activities evaluated against different cancer cell lines, demonstrating potential as anticancer agents (Abu-Melha, 2021). Additionally, thiazolidin-4-one derivatives have been explored for their antimicrobial properties, showing promising results against various bacterial and fungal strains (Baviskar et al., 2013).

Enzyme Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the specified compound, have been investigated as glutaminase inhibitors. These studies aimed at identifying more potent inhibitors with improved drug-like properties to serve as molecular probes or therapeutic agents. One analog demonstrated similar potency and improved solubility compared to BPTES, highlighting the potential of these compounds in cancer therapy by inhibiting glutaminase (Shukla et al., 2012).

Optoelectronic Properties

Thiazole-based compounds, including monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, have been synthesized and their optoelectronic properties explored. The conducting polymers derived from these monomers exhibit potential applications in optoelectronics, demonstrating the versatility of thiazole-containing compounds in materials science (Camurlu & Guven, 2015).

Propiedades

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S2/c1-13-6-7-17(9-19(13)23)25-20(29)10-18-11-31-22(27-18)32-12-21(30)26-16-5-3-4-15(8-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEYJKYNMJHSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)

![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)

![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)